molecular formula C18H23NaO19-2 B594367 Pectic acid, sodium salt CAS No. 9049-37-0

Pectic acid, sodium salt

Cat. No.: B594367
CAS No.: 9049-37-0
M. Wt: 566.4 g/mol
InChI Key: NUCACHWVTZGFJN-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pectic acid, sodium salt, also known as sodium polygalacturonate, is a water-soluble derivative of pectic acid. Pectic acid itself is a transparent gelatinous acid found in over-ripe fruits and some vegetables. It is a product of pectin degradation in plants, produced via the interaction between pectinase and pectin . Sodium polygalacturonate is widely used in various industries due to its unique properties.

Mechanism of Action

Target of Action

Pectic acid, sodium salt, also known as Sodium polygalacturonate or Polygalacturonic Acid Sodium Salt, primarily targets the cell walls of plants . It interacts with the pectin network that comprises plant cell walls . This network is a significant carbohydrate component of the plant cell walls and contributes to their structural integrity .

Mode of Action

Sodium polygalacturonate interacts with its targets through a process known as hydrolysis . This compound, being a pectinase, degrades pectin by hydrolyzing the O-glycosyl bonds in pectin’s polygalacturonan network, resulting in α-1,4-polygalacturonic residues . The rate of hydrolysis is dependent on polysaccharide chain length .

Biochemical Pathways

The biochemical pathways affected by Sodium polygalacturonate involve the degradation of pectin. This compound, as a pectinase, plays a crucial role in the degradation of pectin . It hydrolyzes the O-glycosyl bonds in pectin’s polygalacturonan network, leading to the formation of α-1,4-polygalacturonic residues . This process affects the structural integrity of plant cell walls .

Pharmacokinetics

It’s known that this compound is water-soluble , which could potentially influence its absorption and distribution in biological systems.

Result of Action

The primary result of Sodium polygalacturonate’s action is the degradation of pectin in plant cell walls . This degradation can lead to changes in the structural integrity of the plant cell walls . In the context of plant pathogens, this degradation can contribute to fungal penetration, plant tissue collapse, and nutrient acquisition .

Action Environment

The action of Sodium polygalacturonate can be influenced by environmental factors. For instance, the activity of a cold-tolerant pectate lyase, which degrades pectic substances into oligosaccharides, was found to be high even at a low temperature (4 °C) . This suggests that temperature can significantly impact the efficacy of Sodium polygalacturonate. Additionally, the presence of certain metal ions, such as Ca2+, can influence the action of this compound .

Biochemical Analysis

Biochemical Properties

Pectic acid, sodium salt plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used as a carbon source and inducer of polygalacturonases in fungal cultures . The nature of these interactions is primarily enzymatic, where the this compound is broken down by the enzymes into simpler components.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been found to stimulate hematopoiesis in outbred rats during the growing period .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it forms stable water-soluble metal complexes with biogenic microelements (Ca and Fe) as characterized by infrared spectroscopy, dynamic light scattering, and atomic force microscopy .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pectic acid, sodium salt, can be synthesized by neutralizing pectic acid with sodium hydroxide. The reaction typically involves dissolving pectic acid in water and gradually adding sodium hydroxide until the desired pH is reached. The resulting solution is then evaporated to obtain the sodium salt.

Industrial Production Methods

Industrial production of this compound, often involves the extraction of pectin from citrus peels or apple pomace, followed by its conversion to pectic acid using pectinase enzymes. The pectic acid is then neutralized with sodium hydroxide to form the sodium salt .

Chemical Reactions Analysis

Types of Reactions

Pectic acid, sodium salt, undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: It can undergo substitution reactions where its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of aldehydes or carboxylic acids, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Pectic acid, sodium salt, has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Pectin: A precursor to pectic acid, used widely in the food industry.

    Pectinic acid: Similar to pectic acid but with a higher degree of esterification.

    Galacturonic acid: A monomeric unit of pectic substances.

Uniqueness

Pectic acid, sodium salt, is unique due to its water solubility and ability to form stable gels. Unlike pectin, which requires acidic conditions to gel, sodium polygalacturonate can gel in neutral or slightly alkaline conditions, making it versatile for various applications .

Properties

CAS No.

9049-37-0

Molecular Formula

C18H23NaO19-2

Molecular Weight

566.4 g/mol

IUPAC Name

sodium;6-[2-carboxylato-6-(2-carboxylato-4,5,6-trihydroxyoxan-3-yl)oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate

InChI

InChI=1S/C18H26O19.Na/c19-1-2(20)10(13(26)27)36-17(6(1)24)35-9-4(22)7(25)18(37-12(9)15(30)31)34-8-3(21)5(23)16(32)33-11(8)14(28)29;/h1-12,16-25,32H,(H,26,27)(H,28,29)(H,30,31);/q;+1/p-3

InChI Key

NUCACHWVTZGFJN-UHFFFAOYSA-K

SMILES

C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)[O-])OC3C(C(C(OC3C(=O)[O-])O)O)O)O)O)C(=O)[O-])O)O.[Na+]

Canonical SMILES

C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)[O-])OC3C(C(C(OC3C(=O)[O-])O)O)O)O)O)C(=O)[O-])O)O.[Na+]

Synonyms

Low methylated α(1-4) linked D-galacturonate extracted and purified from apple pectins. Sodium salt.Degree of esterification (DE)<5%. [9049-37-0]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.